molecular formula C13H17Cl3N2O B234625 N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide CAS No. 147934-28-9

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide

Cat. No. B234625
CAS RN: 147934-28-9
M. Wt: 323.6 g/mol
InChI Key: AHVOGJYCMMZOSD-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACD is a synthetic compound that was first synthesized in the 1970s and has been studied extensively since then.

Mechanism of Action

The exact mechanism of action of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been found to reduce seizure activity, decrease pain sensitivity, and reduce anxiety-like behavior. This compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide. One area of research is the development of more potent and selective analogs of this compound for use in the treatment of neuropsychiatric disorders. Another area of research is the study of the long-term effects of this compound on the GABAergic system and its potential use in the treatment of chronic pain and other conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models and has been studied for its potential use in the treatment of neuropsychiatric disorders. This compound acts as a modulator of the GABAergic system and has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This compound has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, its relatively short half-life is a limitation for long-term studies. There are several future directions for the study of this compound, including the development of more potent and selective analogs and the study of its long-term effects on the GABAergic system.

Synthesis Methods

The synthesis of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. This compound has also been studied for its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.

properties

CAS RN

147934-28-9

Molecular Formula

C13H17Cl3N2O

Molecular Weight

323.6 g/mol

IUPAC Name

N-[(1R,2S)-2-aminocyclohexyl]-3,4-dichlorobenzamide;hydrochloride

InChI

InChI=1S/C13H16Cl2N2O.ClH/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16;/h5-7,11-12H,1-4,16H2,(H,17,18);1H/t11-,12+;/m0./s1

InChI Key

AHVOGJYCMMZOSD-ZVWHLABXSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

SMILES

C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

synonyms

N-(2-aminocyclohexyl)-3,4-dichlorobenzamide
PNU 83892
PNU-83892
U 83892E
U-83892E

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.